The synthesis of darotropium bromide involves several complex chemical reactions that ensure the production of high-purity compounds. While specific detailed synthesis pathways for darotropium bromide are not widely published, related compounds such as ipratropium bromide provide insight into typical synthetic methodologies.
Darotropium bromide exhibits a complex molecular structure characterized by a tropane ring system. The structural data includes:
The three-dimensional conformation of darotropium bromide plays a crucial role in its interaction with biological targets, influencing its efficacy as a therapeutic agent .
Darotropium bromide can participate in various chemical reactions typical of quaternary ammonium compounds:
Darotropium bromide acts primarily as an antagonist at the muscarinic acetylcholine receptor M3 subtype, which is predominantly found in bronchial smooth muscle. The mechanism involves:
Darotropium bromide has significant scientific uses, particularly in respiratory medicine:
This compound represents an important advancement in therapeutic options for patients suffering from chronic respiratory conditions, highlighting the significance of ongoing research and development in this area .
Table 1: Key Molecular Descriptors of Darotropium Bromide
| Property | Value/Description |
|---|---|
| CAS Registry Number | 850607-58-8 |
| Molecular Formula | C₂₄H₂₉BrN₂O₄S₂ |
| InChIKey | CWRNUVNMUYSOFQ-XITXYIRHSA-M |
| Drug Type | Small molecule |
| Mechanism of Action | M3 receptor agonist (Muscarinic acetylcholine receptor M3 agonists) |
| Therapeutic Area | Chronic Obstructive Pulmonary Disease (COPD) |
| Stereochemistry | R-enantiomer dominant at hydroxydi(2-thienyl)acetyl chiral center |
The synthesis of darotropium bromide follows a multi-step route involving esterification, quaternization, and purification:
Optimization strategies focus on:
Table 2: Synthetic Pathway Optimization Parameters
| Step | Parameter | Standard Condition | Optimized Condition | Yield Impact |
|---|---|---|---|---|
| Quaternization | Solvent | Dichloromethane | Acetonitrile/Ethyl Acetate | +15% yield |
| Temperature | 25°C | 0°C | –5% impurities | |
| Crystallization | Anti-solvent | Diethyl ether | Heptane | +99.5% purity |
Darotropium bromide exhibits polymorphism, with Forms I and II identified as the primary crystalline states. Form I is a thermodynamically stable anhydrous polymorph, while Form II is a metastable monohydrate. Structural characterization employs synchrotron X-ray powder diffraction (XRPD), which detects polymorphs at concentrations as low as 0.4% w/w—surpassing conventional laboratory XRPD limits of 2–5% w/w [2] [10]. Key crystallographic data:
Solid-state NMR (ssNMR) coupled with gauge-including projector-augmented wave (GIPAW) calculations validates these structures, resolving prior errors in atomic positioning. The ¹³C ssNMR spectrum shows distinct shifts: Form I’s carbonyl resonance at 168.2 ppm vs. Form II at 166.9 ppm due to hydration [6] [10].
Table 3: Polymorphic Characteristics of Darotropium Bromide
| Property | Form I (Anhydrous) | Form II (Monohydrate) |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | C2/c |
| Unit Cell Volume | 1,885 ų | 2,120 ų |
| Stability | Thermodynamic | Kinetic |
| ssNMR δ(¹³C) (Carbonyl) | 168.2 ppm | 166.9 ppm |
| Hydration Sensitivity | Low | High |
Environmental Stability:Darotropium bromide remains stable under ICH-recommended conditions (25°C/60% RH) for 24 months in blister-packed dry powder inhalers (DPIs). Accelerated testing (40°C/75% RH) shows ≤0.8% degradation over 6 months. Humidity >80% induces Form II-to-Form I conversion in DPIs, but aerosol performance (fine particle fraction) remains unaffected due to lactose carrier buffering [6] [7].
Physiological Stability:
Table 4: Stability Profile of Darotropium Bromide
| Condition | Degradation Pathway | Half-life/Degradation | Mitigation Strategy |
|---|---|---|---|
| Acidic pH (1.0) | Ester hydrolysis | t₁/₂ = 8.3 h | Enteric coating |
| Neutral pH (7.4) | Ester hydrolysis | t₁/₂ = 32 h | N/A |
| High Humidity (>80% RH) | Polymorphic conversion | ≤2% form change | Desiccant in packaging |
| UV Light (300–400 nm) | N-oxidation | 5% in 48 h | Opaque inhaler devices |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2